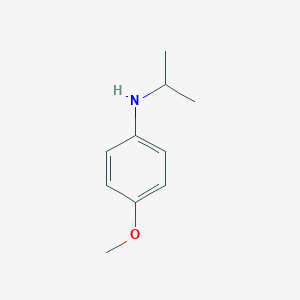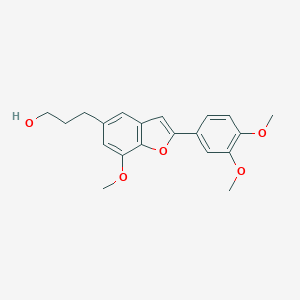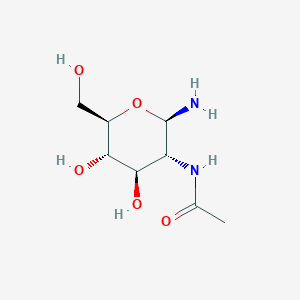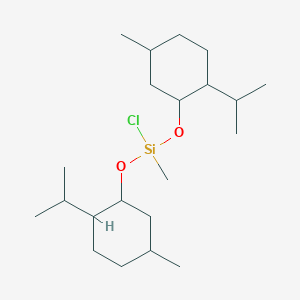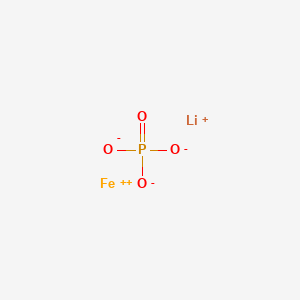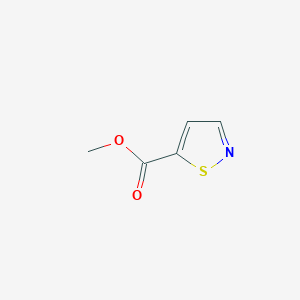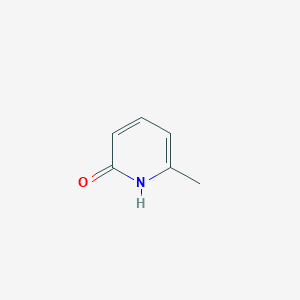![molecular formula C7H8N2O3 B103700 Pyrrolo[1,2-a]pyrazine-1,4,6(7H)-trione, tetrahydro-, (8aS)-(9CI) CAS No. 16364-60-6](/img/structure/B103700.png)
Pyrrolo[1,2-a]pyrazine-1,4,6(7H)-trione, tetrahydro-, (8aS)-(9CI)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Pyrrolo[1,2-a]pyrazine-1,4,6(7H)-trione, tetrahydro-, (8aS)-(9CI) is a heterocyclic compound that has gained significant attention in the scientific community due to its unique chemical structure and potential applications. This compound has been synthesized using various methods, and its mechanism of action has been studied in detail. In
作用机制
The mechanism of action of Pyrrolo[1,2-a]pyrazine-1,4,6(7H)-trione, tetrahydro-, (Pyrrolo[1,2-a]pyrazine-1,4,6(7H)-trione, tetrahydro-, (8aS)-(9CI))-(9CI) is not yet fully understood. However, studies have suggested that it works by inhibiting various enzymes and signaling pathways that are involved in the pathogenesis of various diseases. For example, it has been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of prostaglandins, which are mediators of inflammation and pain.
生化和生理效应
Pyrrolo[1,2-a]pyrazine-1,4,6(7H)-trione, tetrahydro-, (Pyrrolo[1,2-a]pyrazine-1,4,6(7H)-trione, tetrahydro-, (8aS)-(9CI))-(9CI) has been found to exhibit various biochemical and physiological effects. Studies have shown that it can inhibit the proliferation of cancer cells by inducing apoptosis and cell cycle arrest. Moreover, it has been found to exhibit potent anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines such as interleukin-6 and tumor necrosis factor-alpha. Additionally, it has been reported to exhibit neuroprotective effects by reducing oxidative stress and inflammation in the brain.
实验室实验的优点和局限性
Pyrrolo[1,2-a]pyrazine-1,4,6(7H)-trione, tetrahydro-, (Pyrrolo[1,2-a]pyrazine-1,4,6(7H)-trione, tetrahydro-, (8aS)-(9CI))-(9CI) has several advantages for lab experiments. It is relatively easy to synthesize and is readily available in the market. Moreover, it exhibits potent biological activity, making it an ideal compound for studying the mechanism of action and potential therapeutic applications. However, one of the limitations of this compound is its poor solubility in water, which can make it challenging to work with in aqueous solutions.
未来方向
There are several future directions for the study of Pyrrolo[1,2-a]pyrazine-1,4,6(7H)-trione, tetrahydro-, (Pyrrolo[1,2-a]pyrazine-1,4,6(7H)-trione, tetrahydro-, (8aS)-(9CI))-(9CI). One of the most significant areas of research is the development of new synthetic methods for the production of this compound. Moreover, future studies should focus on the elucidation of its mechanism of action and the identification of its molecular targets. Additionally, the potential therapeutic applications of this compound should be explored further, particularly in the treatment of cancer, HIV, and Alzheimer's disease.
In conclusion, Pyrrolo[1,2-a]pyrazine-1,4,6(7H)-trione, tetrahydro-, (Pyrrolo[1,2-a]pyrazine-1,4,6(7H)-trione, tetrahydro-, (8aS)-(9CI))-(9CI) is a heterocyclic compound that has significant potential in various scientific fields. Its unique chemical structure and potent biological activity make it an ideal compound for studying the mechanism of action and potential therapeutic applications. Further research is required to fully understand its mechanism of action and identify its molecular targets. However, the future of this compound looks promising, and it is likely to play a significant role in the development of new therapeutic agents for the treatment of various diseases.
合成方法
Pyrrolo[1,2-a]pyrazine-1,4,6(7H)-trione, tetrahydro-, (Pyrrolo[1,2-a]pyrazine-1,4,6(7H)-trione, tetrahydro-, (8aS)-(9CI))-(9CI) can be synthesized using various methods. One of the most common methods involves the reaction of 2,3-dichloroquinoxaline with diethyl malonate in the presence of a base such as potassium carbonate. This reaction results in the formation of 2,3-dichloroquinoxaline-6-carboxylic acid ethyl ester, which is further reacted with hydrazine hydrate to produce Pyrrolo[1,2-a]pyrazine-1,4,6(7H)-trione, tetrahydro-, (Pyrrolo[1,2-a]pyrazine-1,4,6(7H)-trione, tetrahydro-, (8aS)-(9CI))-(9CI).
科学研究应用
Pyrrolo[1,2-a]pyrazine-1,4,6(7H)-trione, tetrahydro-, (Pyrrolo[1,2-a]pyrazine-1,4,6(7H)-trione, tetrahydro-, (8aS)-(9CI))-(9CI) has been extensively studied for its potential applications in various scientific fields. One of the most significant applications of this compound is in the field of medicinal chemistry. It has been found to exhibit potent anti-inflammatory, antitumor, and antiviral activities. Moreover, it has been reported to be a potential therapeutic agent for the treatment of various diseases such as cancer, HIV, and Alzheimer's disease.
属性
CAS 编号 |
16364-60-6 |
|---|---|
产品名称 |
Pyrrolo[1,2-a]pyrazine-1,4,6(7H)-trione, tetrahydro-, (8aS)-(9CI) |
分子式 |
C7H8N2O3 |
分子量 |
168.15 g/mol |
IUPAC 名称 |
(8aS)-3,7,8,8a-tetrahydro-2H-pyrrolo[1,2-a]pyrazine-1,4,6-trione |
InChI |
InChI=1S/C7H8N2O3/c10-5-2-1-4-7(12)8-3-6(11)9(4)5/h4H,1-3H2,(H,8,12)/t4-/m0/s1 |
InChI 键 |
OVOYQWYREBEBJI-BYPYZUCNSA-N |
手性 SMILES |
C1CC(=O)N2[C@@H]1C(=O)NCC2=O |
SMILES |
C1CC(=O)N2C1C(=O)NCC2=O |
规范 SMILES |
C1CC(=O)N2C1C(=O)NCC2=O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



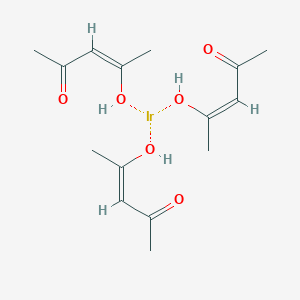
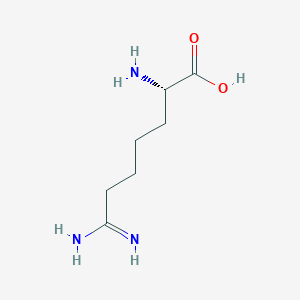
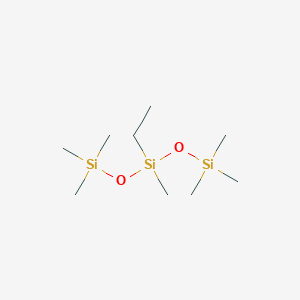
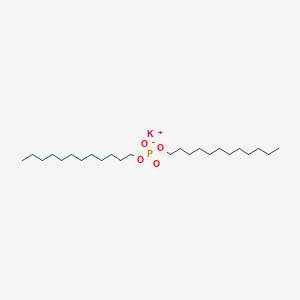
![Propanenitrile, 3,3'-[(3-methylphenyl)imino]bis-](/img/structure/B103624.png)
